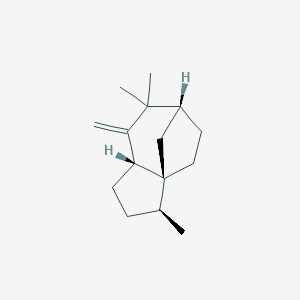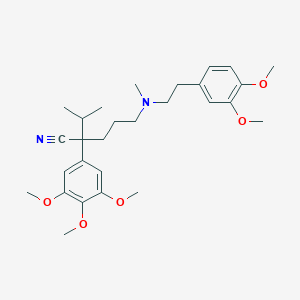
3/',4/'-Diethyl-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3/',4/'-Diethyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C18H23N3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
The synthesis of 3/',4/'-Diethyl-4-dimethylaminoazobenzene typically involves a multi-step process. One common method is the diazotization of 3,4-diethylaniline followed by coupling with n,n-dimethylaniline under acidic conditions . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield .
Chemical Reactions Analysis
3/',4/'-Diethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often resulting in halogenated or alkylated products
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and halogens for substitution reactions .
Scientific Research Applications
3/',4/'-Diethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of colored plastics, textiles, and inks
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to proteins and nucleic acids, altering their structure and function. The azo group in the compound is responsible for its vibrant color and plays a crucial role in its interaction with light and other molecules .
Comparison with Similar Compounds
3/',4/'-Diethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Similar compounds include:
- 4-[(3,4-Dimethylphenyl)azo]-n,n-dimethylbenzenamine
- 4-[(3,4-Diethylphenyl)azo]-n,n-diethylbenzenamine
- 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzamide .
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
17010-64-9 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
InChI Key |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Canonical SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Key on ui other cas no. |
17010-64-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















